molecular formula C23H23NO2 B5533501 2-[4-(4-methylphenyl)phenoxy]-N-(2-phenylethyl)acetamide

2-[4-(4-methylphenyl)phenoxy]-N-(2-phenylethyl)acetamide

Cat. No.: B5533501
M. Wt: 345.4 g/mol
InChI Key: VFAIFISSECVODE-UHFFFAOYSA-N
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Description

2-[4-(4-methylphenyl)phenoxy]-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by its unique structure, which includes a phenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methylphenyl)phenoxy]-N-(2-phenylethyl)acetamide typically involves the reaction of 1-phenylethylamine with substituted phenols. The process begins with the preparation of the phenoxy intermediate, which is then reacted with an acetamide derivative under controlled conditions. Common reagents used in this synthesis include catalysts such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) for reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methylphenyl)phenoxy]-N-(2-phenylethyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-(4-methylphenyl)phenoxy]-N-(2-phenylethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(4-methylphenyl)phenoxy]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-methylphenyl)phenoxy]-N-(2-phenylethyl)acetamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its methyl-substituted phenyl group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity .

Properties

IUPAC Name

2-[4-(4-methylphenyl)phenoxy]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-18-7-9-20(10-8-18)21-11-13-22(14-12-21)26-17-23(25)24-16-15-19-5-3-2-4-6-19/h2-14H,15-17H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAIFISSECVODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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